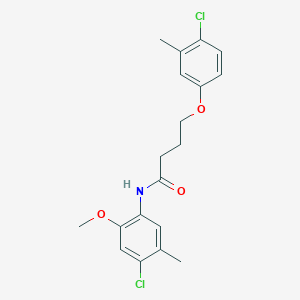

N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-chloro-3-methylphenoxy)butanamide

Description

N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-chloro-3-methylphenoxy)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with two distinct aromatic moieties. The first phenyl ring (attached to the amide nitrogen) features chloro (Cl), methoxy (OCH₃), and methyl (CH₃) groups at positions 4, 2, and 5, respectively. The second phenoxy group (linked via a four-carbon chain) contains a chloro substituent at position 4 and a methyl group at position 2.

Properties

CAS No. |

6154-76-3 |

|---|---|

Molecular Formula |

C19H21Cl2NO3 |

Molecular Weight |

382.3 g/mol |

IUPAC Name |

N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-chloro-3-methylphenoxy)butanamide |

InChI |

InChI=1S/C19H21Cl2NO3/c1-12-9-14(6-7-15(12)20)25-8-4-5-19(23)22-17-10-13(2)16(21)11-18(17)24-3/h6-7,9-11H,4-5,8H2,1-3H3,(H,22,23) |

InChI Key |

GGIGPBHOTDVYJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)CCCOC2=CC(=C(C=C2)Cl)C |

Origin of Product |

United States |

Preparation Methods

- Synthetic Routes : Although specific synthetic routes for this compound are not widely documented, it can be synthesized through various methods. One approach involves coupling the appropriate chlorinated phenols with an amine (e.g., 4-chloro-2-methoxy-5-methylphenylamine) followed by amide formation.

- Industrial Production : Industrial-scale production typically involves optimization of reaction conditions, scalability, and purification. proprietary methods may limit detailed information.

Chemical Reactions Analysis

- Reactivity : Compound X can undergo several reactions, including oxidation , reduction , and substitution .

- Common Reagents and Conditions :

- Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can convert the methyl group to a carboxylic acid.

- Reduction : Reduction with lithium aluminum hydride (LiAlH4) can reduce the carbonyl group to an alcohol.

- Substitution : Nucleophilic substitution reactions can occur at the chlorine atoms.

- Major Products : The specific products depend on reaction conditions, but potential outcomes include hydroxylated derivatives, amine derivatives, and substituted phenols.

Scientific Research Applications

- Chemistry : Compound X may serve as a building block in the synthesis of more complex molecules due to its unique structure.

- Biology : Researchers explore its interactions with biological macromolecules (e.g., proteins, DNA) and its potential as a drug lead.

- Medicine : Investigations focus on its pharmacological properties, such as anti-inflammatory, antitumor, or antimicrobial effects.

- Industry : It could find applications in agrochemicals, pharmaceuticals, or materials science.

Mechanism of Action

- Targets : Compound X likely interacts with specific cellular targets, such as enzymes or receptors.

- Pathways : It may modulate signaling pathways related to inflammation, cell growth, or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of N-aryl butanamide derivatives. Key analogues include:

N-(4-chloro-2-methylphenyl)-4-(4-methoxyphenoxy)butanamide (CAS 433955-98-7)

- Structure: The amide-linked phenyl ring has 4-chloro and 2-methyl groups, while the phenoxy group has a 4-methoxy substituent.

- Key Differences: Absence of methoxy at position 2 and methyl at position 5 on the amide-linked phenyl ring. The phenoxy group lacks a chloro substituent but includes a methoxy group.

N-(3-chloro-2-methylphenyl)-4-phenylbutanamide (CAS 430464-38-3)

- Key Differences: Simpler structure with fewer substituents. No phenoxy linkage; instead, a direct phenyl group is present.

Pharmacopeial Forum PF 43(1) Derivatives (Compounds m, n, o)

- Structure: Complex butanamides with stereochemical variations, acetamido, hydroxy, and tetrahydro-pyrimidinyl groups. Example: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

- Key Differences :

- Extended backbone with hexan and pyrimidinyl groups.

- Multiple stereocenters and functional groups (e.g., hydroxy, acetamido).

- Implications : Enhanced specificity for biological targets (e.g., enzymes or receptors) due to stereochemistry and additional hydrogen-bonding motifs .

Comparative Data Table

*Calculated based on structural data.

Research Findings and Implications

- Lipophilicity and Bioavailability : The target compound’s dual chloro and methyl groups likely enhance lipophilicity compared to analogues with fewer halogens (e.g., CAS 433955-98-7). This may improve membrane penetration but reduce aqueous solubility .

- Steric and Electronic Effects : The 2-methoxy group in the target compound could donate electron density via resonance, contrasting with the electron-withdrawing chloro substituents. This balance may influence binding to biological targets (e.g., enzymes or receptors) .

- Synthetic Complexity: The presence of multiple substituents and a phenoxy linkage increases synthetic difficulty compared to simpler analogues like CAS 430464-38-3, which may be more cost-effective for industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.